N-[(4-sulfamoylphenyl)carbamoyl]leucine
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Overview
Description
N-[(4-sulfamoylphenyl)carbamoyl]leucine is an organic compound with the molecular formula C13H19N3O5S It is a derivative of leucine, an essential amino acid, and contains a sulfonamide group, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)carbamoyl]leucine typically involves the reaction of leucine with 4-sulfamoylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)carbamoyl]leucine can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(4-sulfamoylphenyl)carbamoyl]leucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)carbamoyl]leucine involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including altered pH regulation and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-sulfamoylphenyl)carbamoyl]isoleucine
- N-[(4-sulfamoylphenyl)carbamoyl]valine
- N-[(4-sulfamoylphenyl)carbamoyl]alanine
Uniqueness
N-[(4-sulfamoylphenyl)carbamoyl]leucine is unique due to its specific structural features, such as the presence of the leucine moiety and the sulfonamide group. These features contribute to its distinct biological activity and potential therapeutic applications .
Properties
CAS No. |
5270-69-9 |
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Molecular Formula |
C13H19N3O5S |
Molecular Weight |
329.37 g/mol |
IUPAC Name |
4-methyl-2-[(4-sulfamoylphenyl)carbamoylamino]pentanoic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-8(2)7-11(12(17)18)16-13(19)15-9-3-5-10(6-4-9)22(14,20)21/h3-6,8,11H,7H2,1-2H3,(H,17,18)(H2,14,20,21)(H2,15,16,19) |
InChI Key |
NABRDGJZLSPETF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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